4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide
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Overview
Description
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide is an organic compound characterized by the presence of two benzenesulfonamide groups connected via an ethane-1,2-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide typically involves the reaction of 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline and sulfonyl chloride.
Reaction Conditions: The reaction is performed in a suitable solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods, such as distillation and large-scale chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The ethane-1,2-diylbis(oxy) linker provides flexibility, allowing the compound to adopt various conformations and interact with different targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: This compound is a precursor in the synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Another related compound with similar structural features.
4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid): A compound with similar linkers but different functional groups.
Uniqueness
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide is unique due to its specific combination of sulfonamide groups and the ethane-1,2-diylbis(oxy) linker. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
68641-71-4 |
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Molecular Formula |
C14H16N2O6S2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[2-(4-sulfamoylphenoxy)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O6S2/c15-23(17,18)13-5-1-11(2-6-13)21-9-10-22-12-3-7-14(8-4-12)24(16,19)20/h1-8H,9-10H2,(H2,15,17,18)(H2,16,19,20) |
InChI Key |
OZBAIJFKBCDSST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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